molecular formula C6H11NO3S B14014778 Methyl 3-(methylcarbamoylsulfanyl)propanoate CAS No. 78614-25-2

Methyl 3-(methylcarbamoylsulfanyl)propanoate

Cat. No.: B14014778
CAS No.: 78614-25-2
M. Wt: 177.22 g/mol
InChI Key: MGDNXEHXEMVQPE-UHFFFAOYSA-N
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Description

Methyl 3-(methylcarbamoylsulfanyl)propanoate is an organic compound with a unique structure that includes a carbamoyl group and a sulfanyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylcarbamoylsulfanyl)propanoate can be synthesized through a multi-step process involving the reaction of methyl 3-mercaptopropanoate with methyl isocyanate. The reaction typically occurs under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylcarbamoylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylcarbamoylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methylcarbamoylsulfanyl)propanoate involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylthio)propanoate
  • Methyl 3-(methylsulfanyl)propanoate
  • Methyl 3-(methylamino)propanoate

Uniqueness

Methyl 3-(methylcarbamoylsulfanyl)propanoate is unique due to the presence of both a carbamoyl group and a sulfanyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

78614-25-2

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

methyl 3-(methylcarbamoylsulfanyl)propanoate

InChI

InChI=1S/C6H11NO3S/c1-7-6(9)11-4-3-5(8)10-2/h3-4H2,1-2H3,(H,7,9)

InChI Key

MGDNXEHXEMVQPE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SCCC(=O)OC

Origin of Product

United States

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